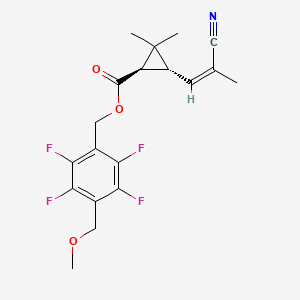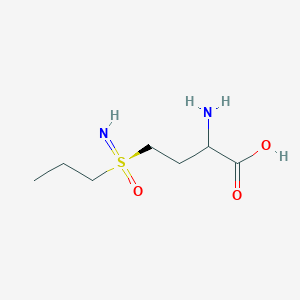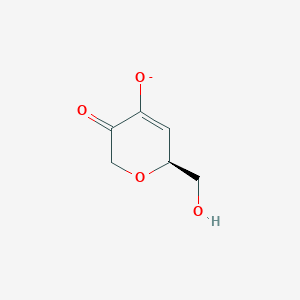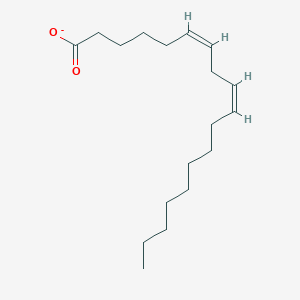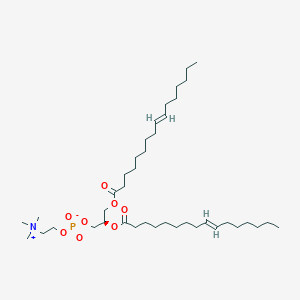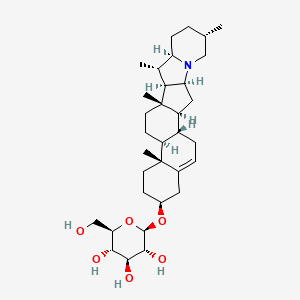
gamma-Chaconine
Vue d'ensemble
Description
Gamma-Chaconine is a steroid saponin . It is a natural product found in Solanum tuberosum . The molecular formula of this compound is C33H53NO6 .
Synthesis Analysis
The synthesis of this compound and gamma-Solanine are catalyzed in potato by two separate glycosyltransferases: UDP-glucose:solanidine glucosyltransferase and UDP-galactose:solanidine galactosyltransferase .
Molecular Structure Analysis
The this compound molecule contains a total of 99 bonds . The molecular weight of this compound is 559.8 g/mol . The IUPAC name of this compound is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[ (1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo [12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]oxane-3,4,5-triol .
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results .
Applications De Recherche Scientifique
Lutte antiparasitaire
La gamma-chaconine est un métabolite secondaire que l'on trouve couramment dans les membres de la famille des Solanacées, notamment les pommes de terre . Elle est toxique pour les ravageurs et les humains . La bactérie intestinale du ravageur Phthorimaea operculella (teigne des tubercules de pomme de terre), Glutamicibacter halophytocola S2, peut dégrader la this compound, ce qui peut améliorer la forme physique de P. operculella pour se nourrir de pommes de terre contenant une forte teneur en SGA toxiques .
Recherche enzymatique
La dégradation de la this compound est facilitée par un groupe de gènes contenant trois gènes de déglycosylase dans G. halophytocola S2 . Les enzymes ont des activités multifonctionnelles, RhaA et GluA étant capables d'hydrolyser l'α-rhamnose, le β-glucose et le β-galactose, tandis que GalA peut hydrolyser le β-glucose et le β-galactose . Ces recherches contribuent à faciliter la compréhension du mécanisme de détoxification des microbes intestinaux des insectes .
Sécurité alimentaire
La présence de this compound dans les aliments, en particulier dans les pommes de terre, est préoccupante en raison de sa toxicité . Des conditions post-récolte telles que la lumière, la température, l'humidité et les conditions de transformation peuvent affecter la teneur en this compound dans les plantes comestibles . Par conséquent, il est crucial de comprendre ses propriétés et comment réduire ses niveaux pour assurer la sécurité alimentaire .
Recherche sur le cancer
La this compound a montré un potentiel dans la recherche sur le cancer. Le produit d'hydrolyse de la this compound a montré une faible activité contre les cellules du côlon mais une activité élevée contre les cellules du foie . Cela suggère qu'elle pourrait avoir des applications potentielles dans le traitement de certains types de cancer .
Réaffectation des médicaments
Des recherches sont en cours pour réaffecter les glyco-alcaloïdes de la pomme de terre, y compris la this compound, comme médicaments anticancéreux qui sauvent des vies . Cela implique d'intégrer la pharmacologie de réseau à la multiomique pour tester la pharmacocinétique de la this compound .
Techniques d'extraction
Étant donné que la this compound possède des propriétés biologiques telles que des activités anti-inflammatoires, antimicrobiennes et anticancéreuses, il pourrait être bénéfique d'utiliser de nouvelles techniques d'extraction pour maintenir les bioactivités après l'extraction et réduire simultanément la toxicité dans les plantes sources .
Mécanisme D'action
Target of Action
Gamma-Chaconine, a type of polyphenolic compound, has been found to target cytotoxic human amylin (hA) aggregates, which play a significant role in the pathogenesis of type 2 diabetes mellitus (T2DM) . It also targets the glucose-phosphorylating enzyme glucokinase (GK), which has a high impact on glucose homeostasis .
Mode of Action
this compound interacts with its targets by suppressing or modifying the formation of hA aggregates . This interaction helps ameliorate the cytotoxicity elicited by small, soluble amylin oligomers in pancreatic islet β-cells, which may cause β-cell disruption in T2DM . This compound also inhibits hA aggregation and modulates oxidative stress, inflammation, and other pathways that are β-cell-protective or insulin-sensitizing .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition and destabilization of self-assembly by hA . This requires aromatic molecular structures that bind to misfolding monomers or oligomers, coupled with adjacent hydroxyl groups present on single phenyl rings .
Pharmacokinetics
It is known that this compound is a very strong basic compound . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of hA aggregation, modulation of oxidative stress, and inflammation . These actions contribute to β-cell protection and insulin sensitization, which can potentially be effective against the pleiotropic mechanisms of T2DM .
Action Environment
this compound is commonly found in Solanaceae family plants, such as potatoes and eggplants . It is a colorless to pale yellow crystalline solid with a bitter taste . The action, efficacy, and stability of this compound can be influenced by environmental factors, including the presence of other compounds and the specific conditions of the plant source .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Gamma-Chaconine is involved in various biochemical reactions. It interacts with enzymes such as UDP-galactose:solanidine galactosyltransferase, which catalyzes the biosynthesis of this compound from solanidine and galactose . This compound also interacts with proteins and other biomolecules, forming complexes that can disrupt cellular functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell membranes, leading to increased permeability and cell lysis. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism, causing alterations in normal cellular activities .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to cell membranes, causing structural changes that lead to increased permeability and cell death. It also inhibits enzymes involved in cellular metabolism, further disrupting normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable but can degrade under certain conditions, leading to a decrease in its toxic effects. Long-term exposure to this compound can result in persistent alterations in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild toxic effects, while at high doses, it can lead to severe toxicity and adverse effects such as gastrointestinal distress, neurological symptoms, and even death. Threshold effects have been observed, indicating a dose-dependent response to this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to steroidal glycoalkaloid biosynthesis. It interacts with enzymes such as UDP-galactose:solanidine galactosyltransferase, which plays a key role in its biosynthesis. This compound can also affect metabolic flux and metabolite levels, leading to alterations in normal metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function within the organism .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, where it exerts its effects on cellular function and activity .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl)oxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53NO6/c1-17-5-8-24-18(2)27-25(34(24)15-17)14-23-21-7-6-19-13-20(9-11-32(19,3)22(21)10-12-33(23,27)4)39-31-30(38)29(37)28(36)26(16-35)40-31/h6,17-18,20-31,35-38H,5,7-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGKMGZVTKHZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Chaconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
511-36-4 | |
| Record name | gamma-Chaconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243 - 244 °C | |
| Record name | gamma-Chaconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of glycosyltransferases in the biosynthesis of gamma-chaconine?
A1: Research suggests that this compound, unlike its closely related compound alpha-chaconine, is not directly synthesized via a glycosyltransferase. Alpha-chaconine is biosynthesized in potatoes through a two-step process involving distinct glycosyltransferases. First, UDP-glucose:solanidine glucosyltransferase catalyzes the addition of glucose to solanidine, forming this compound. [] Subsequently, UDP-galactose:solanidine galactosyltransferase adds a galactose moiety to this compound, yielding alpha-chaconine. [] This highlights the specificity of these enzymes in the glycoalkaloid biosynthesis pathway.
Q2: Does this compound exhibit antiproliferative activity against cancer cells?
A2: Yes, research indicates that this compound demonstrates antiproliferative effects against both human colon (HT29) and liver (HepG2) cancer cell lines. [] This activity appears to be a shared characteristic among various Solanum glycoalkaloids and their aglycones, albeit with varying potency. Notably, the study found that alpha-chaconine, the glycoside form of this compound, exhibited even stronger antiproliferative activity than this compound against both cancer cell lines. [] This suggests that the presence of additional sugar moieties in the molecule may enhance its anticancer properties.
Q3: Can fungi metabolize this compound?
A3: While research hasn't directly addressed this compound metabolism by fungi, studies show that the filamentous fungus Plectosphaerella cucumerina can hydrolyze alpha-chaconine into beta1-chaconine via a specific rhamnosidase enzyme. [] This enzymatic activity is the first step in the detoxification process, allowing the fungus to grow on potato sprouts containing the antifungal alpha-chaconine. Further research is needed to determine if similar enzymatic mechanisms exist for this compound metabolism in fungi.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)
